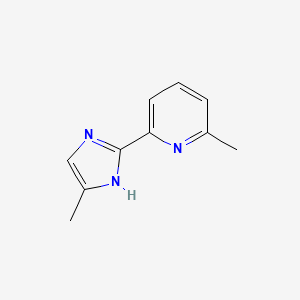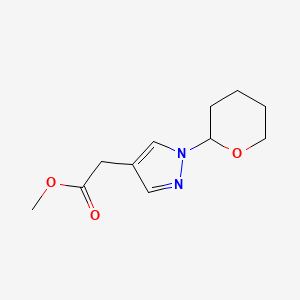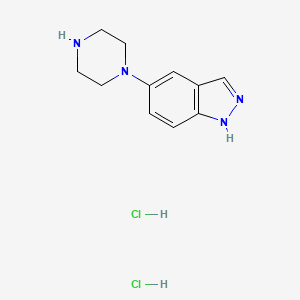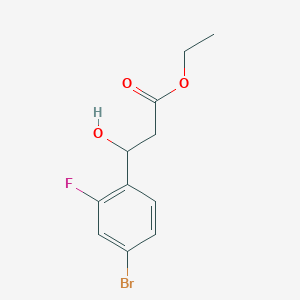![molecular formula C8H5NO4S B13681345 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid is a compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a cyano group and a carboxylic acid group. The reaction conditions often require the use of polar solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as crystallization and sublimation are employed to purify the final product .
化学反応の分析
Types of Reactions
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno[3,4-b][1,4]dioxine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic properties
作用機序
The mechanism of action of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thieno[3,4-b][1,4]dioxine ring system can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid: Lacks the cyano group, which affects its reactivity and applications.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Contains a bromo group instead of a cyano group, leading to different chemical properties and uses
Uniqueness
The presence of the cyano group in 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid makes it unique compared to its analogs.
特性
分子式 |
C8H5NO4S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC名 |
7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4S/c9-3-4-5-6(13-2-1-12-5)7(14-4)8(10)11/h1-2H2,(H,10,11) |
InChIキー |
LXOSBJWNIGZWKM-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC(=C2O1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
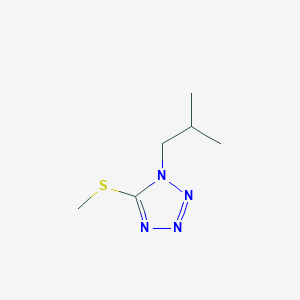
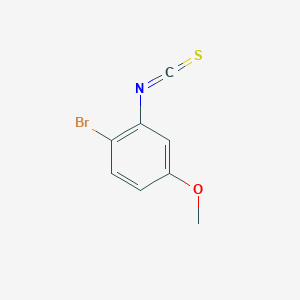
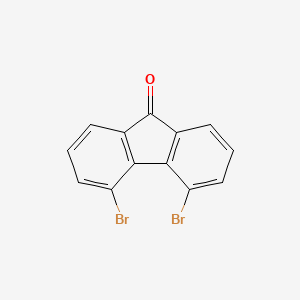
![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
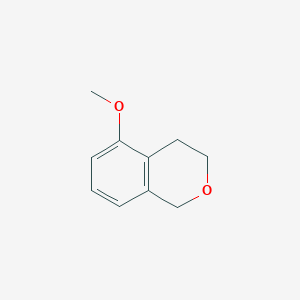
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
